molecular formula C34H44F3N9O12 B10782956 Retf-4NA (tfa)

Retf-4NA (tfa)

Cat. No.: B10782956
M. Wt: 827.8 g/mol
InChI Key: ZCKAWGNYQYWPQO-RTNJFBSRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

RETF-4NA (TFA) is synthesized through custom peptide synthesis. The compound is prepared by combining the amino acids arginine, glutamic acid, threonine, and phenylalanine with a para-nitroanilide group. The sequence is acetylated at the N-terminus to form Ac-Arg-Glu-Thr-Phe-pNA . The reaction conditions typically involve solid-phase peptide synthesis (SPPS) techniques, which allow for the sequential addition of protected amino acids to a growing peptide chain. Industrial production methods involve large-scale SPPS and purification processes to ensure high purity and yield.

Chemical Reactions Analysis

RETF-4NA (TFA) undergoes various chemical reactions, including:

    Hydrolysis: The compound is hydrolyzed by chymase, resulting in the cleavage of the peptide bond and release of para-nitroaniline.

    Oxidation and Reduction: RETF-4NA (TFA) can undergo oxidation and reduction reactions, although these are less common in its typical applications.

    Substitution: The para-nitroanilide group can be substituted with other functional groups to modify the compound’s properties.

Common reagents and conditions used in these reactions include chymase enzyme, buffers, and solvents such as dimethyl sulfoxide (DMSO) and water . The major product formed from the hydrolysis reaction is para-nitroaniline.

Scientific Research Applications

RETF-4NA (TFA) has a wide range of scientific research applications, including:

Mechanism of Action

RETF-4NA (TFA) exerts its effects by serving as a substrate for chymase. The enzyme cleaves the peptide bond between phenylalanine and para-nitroaniline, releasing para-nitroaniline, which can be detected spectrophotometrically. The molecular targets involved in this process are the active site of chymase and the peptide bond in RETF-4NA (TFA) .

Comparison with Similar Compounds

RETF-4NA (TFA) is unique in its high sensitivity and selectivity for chymase compared to other substrates. Similar compounds include:

    Suc-Ala-Ala-Pro-Phe-pNA: Another chymase substrate with a different peptide sequence.

    Boc-Val-Pro-Arg-pNA: A substrate for trypsin-like serine proteases.

    Z-Gly-Gly-Arg-pNA: A substrate for thrombin and other serine proteases.

RETF-4NA (TFA) stands out due to its specific sequence and the presence of the para-nitroanilide group, which allows for easy detection and quantification of chymase activity .

Properties

Molecular Formula

C34H44F3N9O12

Molecular Weight

827.8 g/mol

IUPAC Name

(4S)-4-[[(2S)-2-acetamido-5-(diaminomethylideneamino)pentanoyl]amino]-5-[[(2S,3R)-3-hydroxy-1-[[(2S)-1-(4-nitroanilino)-1-oxo-3-phenylpropan-2-yl]amino]-1-oxobutan-2-yl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C32H43N9O10.C2HF3O2/c1-18(42)27(40-29(47)24(14-15-26(44)45)38-28(46)23(36-19(2)43)9-6-16-35-32(33)34)31(49)39-25(17-20-7-4-3-5-8-20)30(48)37-21-10-12-22(13-11-21)41(50)51;3-2(4,5)1(6)7/h3-5,7-8,10-13,18,23-25,27,42H,6,9,14-17H2,1-2H3,(H,36,43)(H,37,48)(H,38,46)(H,39,49)(H,40,47)(H,44,45)(H4,33,34,35);(H,6,7)/t18-,23+,24+,25+,27+;/m1./s1

InChI Key

ZCKAWGNYQYWPQO-RTNJFBSRSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)C)O.C(=O)(C(F)(F)F)O

Canonical SMILES

CC(C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)C(CCC(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C)O.C(=O)(C(F)(F)F)O

Origin of Product

United States

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